molecular formula C22H22ClNO3 B11958328 Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate CAS No. 853329-62-1

Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate

Cat. No.: B11958328
CAS No.: 853329-62-1
M. Wt: 383.9 g/mol
InChI Key: BHEHPLBTUKLDMG-UHFFFAOYSA-N
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Description

Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an indolizine ring system substituted with a tert-butyl group, a chlorobenzoyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. The starting materials often include indolizine derivatives, tert-butyl groups, and chlorobenzoyl chloride. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a wide range of substituted indolizine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, materials science, and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-chlorobenzoyl)azetidine-1-carboxylate
  • tert-Butyl 3-bromopropionate
  • tert-Butyl acetate

Uniqueness

Ethyl 7-tert-butyl-3-(4-chlorobenzoyl)-1-indolizinecarboxylate is unique due to its specific combination of functional groups and indolizine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

853329-62-1

Molecular Formula

C22H22ClNO3

Molecular Weight

383.9 g/mol

IUPAC Name

ethyl 7-tert-butyl-3-(4-chlorobenzoyl)indolizine-1-carboxylate

InChI

InChI=1S/C22H22ClNO3/c1-5-27-21(26)17-13-19(20(25)14-6-8-16(23)9-7-14)24-11-10-15(12-18(17)24)22(2,3)4/h6-13H,5H2,1-4H3

InChI Key

BHEHPLBTUKLDMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C(C)(C)C

Origin of Product

United States

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